Etaqualone

Description

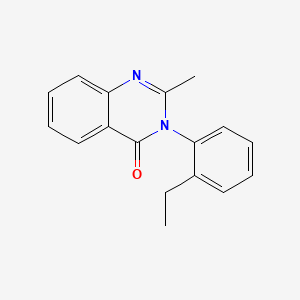

Etaqualone (3-(2-ethylphenyl)-2-methylquinazolin-4-one) is a quinazolinone derivative developed as a non-barbiturate sedative-hypnotic agent. It acts primarily by enhancing the sensitivity of γ-aminobutyric acid type A (GABAA) receptors, leading to central nervous system (CNS) depression . Structurally, it features a quinazolin-4-one core substituted with a 2-ethylphenyl group at position 3 and a methyl group at position 2 (IUPAC name: 3-(2-ethylphenyl)-2-methylquinazolin-4-one; CAS: 7432-25-9) .

It has been used therapeutically for insomnia and anxiety, with a dosage range of 50–500 mg, depending on desired effects . However, its physiological and toxicological properties remain poorly characterized, and it is primarily utilized in forensic and research contexts today .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylphenyl)-2-methylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTJKLLUVOTSOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60225333 | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7432-25-9 | |

| Record name | 3-(2-Ethylphenyl)-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7432-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaqualone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007432259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaqualone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Etaqualone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60225333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAQUALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFS3HB32J7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of etaqualone typically involves the reaction of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus trichloride. This reaction yields this compound through a cyclization process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound can be isolated as a free base, which is insoluble in water but soluble in alcohol and nonpolar solvents, or as a water-soluble hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: Etaqualone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form quinazolinone derivatives.

Reduction: Reduction reactions can modify the quinazolinone ring, leading to different analogues.

Substitution: Substitution reactions can occur at the phenyl ring or the quinazolinone ring, resulting in various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives, which may have different pharmacological properties .

Scientific Research Applications

Chemistry

Etaqualone is utilized as a reference standard in analytical chemistry. It plays a critical role in the development of detection methods using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These applications are essential for identifying and quantifying the compound in various samples.

Biology

Research has focused on this compound's interaction with gamma-aminobutyric acid A receptors. Studies indicate that it may have potential therapeutic uses in treating conditions like insomnia and anxiety due to its anxiolytic properties. Additionally, its effects on cognitive functions have been explored, positioning it as a candidate for addressing cognitive deficits associated with neurodegenerative diseases.

Medicine

The sedative and muscle relaxant properties of this compound have been investigated for therapeutic applications. However, its clinical use is limited due to risks associated with dependence and abuse. Despite this, there is ongoing research into its potential use in pharmacological formulations aimed at smoking cessation and cognitive enhancement.

Industry

In pharmaceutical development, this compound serves as a precursor for synthesizing related quinazolinone derivatives. This aspect highlights its importance in creating new compounds with potential therapeutic benefits.

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of this compound:

- Cognitive Function Studies : Research has indicated that this compound may enhance cognitive function by modulating neurotransmitter systems. For instance, one study demonstrated its efficacy in improving memory performance in animal models.

- Smoking Cessation Trials : Clinical trials have explored this compound's role in smoking cessation programs by mimicking nicotine's effects without the harmful components of tobacco.

- Neuroprotective Effects : Investigations into this compound's neuroprotective properties have shown promise in protecting neurons from damage associated with various neurodegenerative conditions.

Analytical Methods for Detection

Recent advancements in analytical techniques have improved the detection and quantification of this compound:

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : A sensitive method was established for detecting this compound in human hair samples, demonstrating high precision and accuracy (correlation coefficient 0.9993) across a concentration range of 1-100 pg/mg . This method enhances forensic investigations and public health assessments regarding substance abuse.

Mechanism of Action

Etaqualone exerts its effects by acting as an agonist at the β-subtype of the gamma-aminobutyric acid A receptor. This interaction increases the sensitivity of the receptor to gamma-aminobutyric acid, leading to enhanced inhibitory neurotransmission. The result is a sedative and muscle relaxant effect, similar to that of barbiturates and benzodiazepines .

Comparison with Similar Compounds

Structural and Functional Analogues

Etaqualone belongs to the quinazolinone class, which includes several compounds with sedative, hypnotic, and anticonvulsant properties. Key analogues and their distinguishing features are summarized below:

Methaqualone (CAS 72-44-6)

- Structure : 2-methyl-3-(2-methylphenyl)quinazolin-4-one.

- Key Differences: Methaqualone has a methyl group at the 2-position of the phenyl ring, whereas this compound substitutes this with an ethyl group.

- Pharmacology : Both compounds enhance GABAA receptor activity, but methaqualone exhibits higher abuse liability due to stronger euphoric effects, leading to its global restriction .

Diproqualone

- Structure : A camphorsulfonate salt combining diproqualone (a methaqualone analogue) with ethenzamide.

- Key Differences : Diproqualone demonstrates additional anti-inflammatory and analgesic properties via COX-1 and histamine receptor antagonism, unlike this compound’s primary GABAergic action .

- Therapeutic Use : Marketed in France for rheumatoid arthritis, contrasting with this compound’s focus on insomnia .

Afloqualone

- Structure : 3-(4-fluorophenyl)-2-methylquinazolin-4-one.

- Key Differences : The 4-fluoro substitution on the phenyl ring enhances receptor affinity, resulting in greater anxiolytic potency compared to this compound .

3-Ethyl and 4-Ethyl Analogues

- Structural Isomers : 3-ethyl and 4-ethyl positional isomers of this compound differ in the placement of the ethyl group on the phenyl ring.

- Differentiation : Gas chromatography-infrared spectroscopy (GC/IR) studies highlight distinct spectral profiles, enabling forensic identification. These isomers may exhibit varied metabolic stability and receptor interactions .

Pharmacological and Chemical Properties

Table 1: Comparative Overview of Quinazolinone Derivatives

| Compound | Molecular Weight (g/mol) | Key Substituents | Primary Activity | Therapeutic Use | Dosage Range (mg) |

|---|---|---|---|---|---|

| This compound | 264.32 | 2-ethylphenyl, methyl | Sedative-hypnotic | Insomnia, anxiety | 50–500 |

| Methaqualone | 250.29 | 2-methylphenyl, methyl | Sedative-hypnotic | Insomnia (historical) | 150–300 |

| Diproqualone | 383.45 (camphorsulfonate) | Diproqualone + ethenzamide | Anti-inflammatory, analgesic | Rheumatoid arthritis | 200–600 |

| Afloqualone | 262.29 | 4-fluorophenyl, methyl | Anxiolytic | Anxiety disorders | 10–30 |

Key Findings:

Afloqualone’s fluorinated structure enhances binding to anxiolytic receptor subtypes, reducing sedative side effects .

Forensic Differentiation :

- GC/IR and GC-MS/MS methods reliably distinguish this compound from its ethyl isomers and methaqualone based on retention times and fragmentation patterns .

Clinical and Regulatory Status

- This compound: Not approved for medical use in most countries; classified as a research chemical. Limited data on long-term toxicity .

- Methaqualone : Schedule I in the U.S. and banned globally due to overdose risks and addiction .

Biological Activity

Etaqualone is a sedative-hypnotic drug that belongs to the class of compounds known as quinazolinones. Initially developed in the 1960s, it was primarily used for its anxiolytic and hypnotic properties. However, due to its potential for abuse and dependence, its clinical use has diminished significantly. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and reported case studies.

Pharmacodynamics

Mechanism of Action

this compound exerts its effects primarily through modulation of the GABA (gamma-aminobutyric acid) receptor. It enhances GABAergic transmission, leading to increased inhibitory neurotransmission in the central nervous system (CNS). This results in sedative and anxiolytic effects, which are similar to those produced by benzodiazepines but with a distinct chemical structure.

Receptor Interaction

Research indicates that this compound binds to the GABA_A receptor at a site distinct from benzodiazepines, potentially leading to different pharmacological profiles and side effects. The compound's interaction with other neurotransmitter systems remains less understood but is critical for evaluating its overall biological activity.

Pharmacokinetics

Absorption and Distribution

this compound is well-absorbed following oral administration, with peak plasma concentrations typically occurring within 30 to 60 minutes. The compound exhibits high lipid solubility, which facilitates its distribution across the blood-brain barrier.

Metabolism

The metabolism of this compound occurs primarily in the liver through cytochrome P450 enzymes. The main metabolic pathways include hydroxylation and conjugation, leading to various metabolites that may also exhibit biological activity.

Excretion

The elimination half-life of this compound ranges from 1.5 to 5 hours, depending on individual metabolic factors and dosage. Excretion primarily occurs via urine, with both unchanged drug and metabolites present.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity Type | Description |

|---|---|

| Sedative Effects | Induces sleep and relaxation; commonly used for insomnia. |

| Anxiolytic Effects | Reduces anxiety levels; utilized in some therapeutic settings. |

| Muscle Relaxant | Exhibits muscle relaxant properties through CNS depression. |

| Potential for Abuse | High potential for dependence; users report compulsive re-dosing behavior. |

Case Studies

Several case studies have highlighted both therapeutic uses and adverse effects associated with this compound:

-

Case Study on Euphoria and Dependence :

A user reported significant euphoria when using this compound via smoking or vaporization, with rapid onset of effects (10 seconds) but a short duration (15-25 minutes). This method led to compulsive re-dosing behaviors due to the rapid stimulation of the reward system . -

Adverse Effects Observed in Clinical Settings :

In a clinical observation involving patients treated with this compound, side effects included severe physical discoordination, impaired vision, and short-term memory loss. Users noted that high doses (over 800 mg) resulted in diminishing returns regarding desired effects . -

Comparative Analysis with Other Sedatives :

A comparative study indicated that while this compound shares some properties with benzodiazepines, it also has unique side effects that may pose risks for users, particularly regarding respiratory depression when combined with other CNS depressants .

Q & A

Q. What are the critical safety protocols for handling Etaqualone in laboratory settings?

- Methodological Answer : this compound requires strict adherence to hazard mitigation strategies. Key protocols include:

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (solvent-tolerant), full-face shields, and flame-retardant antistatic clothing to prevent skin/eye contact .

- Ventilation : Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation risks .

- Storage : Store in sealed containers under refrigeration (2–8°C) in dry, ventilated spaces away from heat/oxidizers .

- Spill Management : Avoid dust generation; use wet methods or HEPA-filter vacuums for cleanup. Dispose via certified chemical waste services .

Q. How can researchers analytically differentiate this compound from its structural analogs?

- Methodological Answer : Gas chromatography coupled with solid-phase infrared spectroscopy (GC/IR) is optimal for isomer differentiation. For example:

- This compound vs. 3-/4-ethyl analogs : GC/IR identifies unique carbonyl stretching frequencies (e.g., 1675 cm⁻¹ for this compound vs. 1682 cm⁻¹ for 4-ethyl analogs) .

- Complementary Techniques : Nuclear magnetic resonance (NMR) can resolve positional ethyl group variations via proton shift analysis .

Q. What are the known acute toxicological properties of this compound?

- Methodological Answer : While comprehensive data are limited (oral/inhalation LD₅₀ values unspecified), preliminary assessments indicate:

- Exposure Pathways : Prioritize in vitro assays (e.g., cell viability tests using human keratinocytes for skin irritation) .

- Symptom Mitigation : For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation. Do not induce vomiting if ingested .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s pharmacological data (e.g., sedation vs. stimulant effects)?

- Methodological Answer : Resolve discrepancies through iterative, hypothesis-driven approaches:

- Dose-Response Studies : Use rodent models to test low-dose (1–5 mg/kg) vs. high-dose (10–20 mg/kg) effects on locomotor activity and EEG patterns .

- Receptor Binding Assays : Compare this compound’s affinity for GABAₐ receptors (linked to sedation) vs. dopamine transporters (stimulant pathways) using radioligand displacement techniques .

- Meta-Analysis : Systematically review historical data on methaqualone analogs to identify confounding variables (e.g., impurity profiles) .

Q. What methodological challenges arise in synthesizing high-purity this compound for in vivo studies?

- Methodological Answer : Key challenges include:

- Byproduct Control : Monitor ethylation reactions via thin-layer chromatography (TLC) to minimize 3-/4-ethyl analog formation .

- Purification : Employ recrystallization in ethanol/water mixtures (3:1 ratio) to isolate this compound crystals, validated by HPLC purity assays (>98%) .

- Stability Testing : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) to establish shelf-life guidelines .

Q. How can researchers design ecotoxicity studies for this compound given limited ecological data?

- Methodological Answer : Adopt tiered risk assessment frameworks:

- Acute Toxicity : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests (OECD 201/202 guidelines) .

- Bioaccumulation Potential : Estimate log Kow values via shake-flask experiments to predict environmental persistence .

- Long-Term Effects : Model chronic exposure in zebrafish embryos (96-hour post-fertilization) to assess developmental abnormalities .

Q. What strategies validate this compound’s metabolic pathways in comparative pharmacokinetic studies?

- Methodological Answer : Combine in vitro and in silico methods:

- Hepatic Microsome Assays : Incubate this compound with human/rat liver microsomes + NADPH, analyzing metabolites via LC-MS/MS .

- CYP450 Inhibition Screening : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates .

- Computational Modeling : Predict phase I/II metabolism using software like ADMET Predictor™ to prioritize experimental targets .

Guidance for Data Interpretation

Q. How should researchers address gaps in this compound’s toxicological profile?

- Methodological Answer : Implement a weight-of-evidence approach:

- Read-Across Analysis : Extrapolate data from structurally related compounds (e.g., methaqualone’s hepatotoxicity) with adjustment via quantitative structure-activity relationship (QSAR) models .

- Iterative Testing : Prioritize high-throughput screening (HTS) for genotoxicity (Ames test) and endocrine disruption (YES/YAS assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.